molecular formula C9H15FO3 B3109306 Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate CAS No. 1715034-50-6

Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate

Cat. No.: B3109306
CAS No.: 1715034-50-6
M. Wt: 190.21
InChI Key: ZPJBXIBMCBUPIT-CSMHCCOUSA-N
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Description

Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate is an organic compound with a unique structure characterized by a cyclohexane ring substituted with a fluoro group, a hydroxy group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexane derivative.

    Fluorination: Introduction of the fluoro group can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Hydroxylation: The hydroxy group is introduced through oxidation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve precise control over reaction conditions, leading to higher purity and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, OsO4, KMnO4

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of substituted cyclohexane derivatives

Scientific Research Applications

Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the hydroxy and ester groups may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1r,3s,4s)-3-hydroxy-4-methoxycyclohexane-1-carboxylate
  • Ethyl (1r,3s,4s)-3-chloro-4-hydroxycyclohexane-1-carboxylate
  • Ethyl (1r,3s,4s)-3-bromo-4-hydroxycyclohexane-1-carboxylate

Uniqueness

Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable compound for designing molecules with specific biological activities and improved pharmacokinetic properties .

Properties

IUPAC Name

ethyl (1R,3S,4S)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h6-8,11H,2-5H2,1H3/t6-,7+,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJBXIBMCBUPIT-CSMHCCOUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 2
Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 3
Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 4
Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 5
Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate
Reactant of Route 6
Ethyl (1r,3s,4s)-3-fluoro-4-hydroxycyclohexane-1-carboxylate

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